(3-Chloro-4-cyclopropylmethoxyphenyl)methanol
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Overview
Description
[3-chloro-4-(cyclopropylmethoxy)phenyl]methanol is an organic compound that belongs to the class of phenylmethanols It is characterized by the presence of a chloro group, a cyclopropylmethoxy group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-chloro-4-(cyclopropylmethoxy)phenyl]methanol typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with cyclopropylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of [3-chloro-4-(cyclopropylmethoxy)phenyl]methanol may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-chloro-4-(cyclopropylmethoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chloro-4-(cyclopropylmethoxy)benzaldehyde or 3-chloro-4-(cyclopropylmethoxy)acetophenone.
Reduction: Formation of 3-chloro-4-(cyclopropylmethoxy)phenylmethane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
[3-chloro-4-(cyclopropylmethoxy)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-chloro-4-(cyclopropylmethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxyphenylmethanol
- 4-chloro-3-(cyclopropylmethoxy)phenylmethanol
- 3-chloro-4-(cyclopropylmethoxy)benzaldehyde
Uniqueness
[3-chloro-4-(cyclopropylmethoxy)phenyl]methanol is unique due to the presence of both a chloro group and a cyclopropylmethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H13ClO2 |
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Molecular Weight |
212.67 g/mol |
IUPAC Name |
[3-chloro-4-(cyclopropylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C11H13ClO2/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 |
InChI Key |
FBMPQFPHZFWLAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)CO)Cl |
Origin of Product |
United States |
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